3-{2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-{2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound features a unique structure that combines imidazo[1,2-b]pyridazine and pyrimidinone moieties, making it a promising candidate for various biological and medicinal studies .
Preparation Methods
The synthesis of 3-{2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyrimidinone moieties using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying from room temperature to elevated temperatures depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, influencing their activity and downstream signaling pathways . This binding can lead to the inhibition of kinase activity, resulting in altered cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-{2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of functional groups and its potent biological activity. Similar compounds include:
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents, leading to variations in their biological activity and selectivity.
Pyrimidinone derivatives: These compounds contain the pyrimidinone moiety and are often used in medicinal chemistry for their diverse biological activities.
Properties
Molecular Formula |
C20H24N6O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[2-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C20H24N6O3/c1-14-15(2)22-13-25(20(14)28)11-19(27)24-8-5-16(6-9-24)12-29-18-4-3-17-21-7-10-26(17)23-18/h3-4,7,10,13,16H,5-6,8-9,11-12H2,1-2H3 |
InChI Key |
LXGITUKMIANEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3)C |
Origin of Product |
United States |
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